- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

2,6-dibromo-4-fluoro-benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dibromo-4-fluorobenzaldehyde
- 2,6-Difluoro-4-fluorobenzaldehyde
- 2,6-Dibromo-4-fluoro-benzaldehyde
- 2,6-dibromo-4-fluoro- Benzaldehyde
- ULSMYJACTJXCRB-UHFFFAOYSA-N
- Benzaldehyde, 2,6-dibromo-4-fluoro-
- FCH1380825
- PC49660
- AM805195
- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
- SCHEMBL1726007
- AS-39672
- EN300-373831
- Z1269117182
- 938467-02-8
- AKOS027256121
- MFCD13186760
- AB93074
- 26-DIBROMO-4-FLUOROBENZALDEHYDE
- CS-0037406
- SY126642
- DB-337949
- 2,6-dibromo-4-fluoro-benzaldehyde
-
- MDL: MFCD13186760
- Inchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
- InChI Key: ULSMYJACTJXCRB-UHFFFAOYSA-N
- SMILES: O=CC1C(Br)=CC(F)=CC=1Br
Computed Properties
- Exact Mass: 281.85142g/mol
- Monoisotopic Mass: 279.85347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1
2,6-dibromo-4-fluoro-benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108046-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 5g |
¥1324.00 | 2024-04-24 | |
Ambeed | A286805-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 5g |
$164.0 | 2025-02-24 | |
abcr | AB287518-1 g |
2,6-Dibromo-4-fluorobenzaldehyde; . |
938467-02-8 | 1 g |
€263.10 | 2023-07-20 | ||
abcr | AB287518-5 g |
2,6-Dibromo-4-fluorobenzaldehyde; . |
938467-02-8 | 5 g |
€813.20 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 5g |
¥1060.0 | 2024-07-18 | |
eNovation Chemicals LLC | D917538-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 5g |
$650 | 2024-07-20 | |
abcr | AB287518-5g |
2,6-Dibromo-4-fluorobenzaldehyde; . |
938467-02-8 | 5g |
€163.60 | 2025-02-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
¥223.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF962-1g |
2,6-dibromo-4-fluoro-benzaldehyde |
938467-02-8 | 95% | 1g |
1251.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-100mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 100mg |
¥50.0 | 2024-07-18 |
2,6-dibromo-4-fluoro-benzaldehyde Production Method
Production Method 1
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Production Method 2
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,
Production Method 3
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike PropertiesACS Medicinal Chemistry Letters, 2017, 8(6), 608-613,
Production Method 4
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,
Production Method 6
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,
Production Method 7
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Production Method 8
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 9
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,
Production Method 11
- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841,
Production Method 12
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285Journal of Organic Chemistry, 2009, 74(20), 7790-7797,
Production Method 13
- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,
2,6-dibromo-4-fluoro-benzaldehyde Raw materials
2,6-dibromo-4-fluoro-benzaldehyde Preparation Products
2,6-dibromo-4-fluoro-benzaldehyde Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on 2,6-dibromo-4-fluoro-benzaldehyde
2,6-Dibromo-4-Fluoro-Benzaldehyde: A Comprehensive Overview
2,6-Dibromo-4-fluoro-benzaldehyde, also known by its CAS number CAS No. 938467-02-8, is a chemically synthesized aromatic aldehyde compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a fluorine atom at the 4 position, and an aldehyde group at the para position relative to the fluorine atom. The combination of these substituents imparts distinctive chemical and physical properties to the compound, making it a valuable tool in research and industrial applications.
The synthesis of 2,6-dibromo-4-fluoro-benzaldehyde typically involves multi-step organic synthesis processes. One common approach is the bromination of a fluorobenzaldehyde derivative, followed by further substitution reactions to introduce the second bromine atom. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing the overall environmental footprint associated with its production.
The chemical properties of 2,6-dibromo-4-fluoro-benzaldehyde are heavily influenced by its substituents. The electron-withdrawing effects of bromine and fluorine atoms increase the electrophilic character of the benzene ring, making it more reactive towards nucleophilic aromatic substitution reactions. Additionally, the aldehyde group introduces reactivity towards various carbonyl chemistry reactions, such as condensation reactions and oxidation processes. These properties make this compound a versatile building block in organic synthesis.
In terms of applications, 2,6-dibromo-4-fluoro-benzaldehyde has found utility in several areas. In drug discovery research, this compound serves as a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications. Recent studies have explored its role in designing anti-cancer agents due to its ability to modulate specific cellular pathways. Furthermore, this compound is used in material science for synthesizing advanced polymers and materials with tailored electronic properties.
The environmental impact of 2,6-dibromo-4-fluoro-benzaldehyde has also been a subject of recent research interest. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic organisms. These investigations are crucial for ensuring that the use and disposal of this compound align with environmental sustainability goals.
In conclusion, 2,6-dibromo-4-fluoro-benzaldehyde, CAS No. 938467-02-8, is a chemically versatile compound with diverse applications across various scientific disciplines. Its unique molecular structure and reactivity make it an essential tool in organic synthesis and material development. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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